molecular formula C17H17NO B12909371 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole CAS No. 62772-79-6

2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole

Cat. No.: B12909371
CAS No.: 62772-79-6
M. Wt: 251.32 g/mol
InChI Key: OYKLTBXJLDISKW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of α,α-dicyanoolefins reacting with hydroxylamine to afford 2,3-dihydroisoxazoles under mild and environmentally benign conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthetic routes are often emphasized to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoxazoles, hydroxy-isoxazoles, and other functionalized derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 3,5-Diphenylisoxazole
  • 2,3-Dimethylisoxazole
  • 3,5-Diphenyl-2,3-dihydroisoxazole

Comparison: 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,5-diphenylisoxazole, the presence of methyl groups at the 2 and 3 positions enhances its stability and reactivity. Additionally, the dihydroisoxazole ring in this compound provides a different set of chemical reactivity compared to fully aromatic isoxazoles .

Properties

CAS No.

62772-79-6

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2,3-dimethyl-3,5-diphenyl-1,2-oxazole

InChI

InChI=1S/C17H17NO/c1-17(15-11-7-4-8-12-15)13-16(19-18(17)2)14-9-5-3-6-10-14/h3-13H,1-2H3

InChI Key

OYKLTBXJLDISKW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(ON1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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